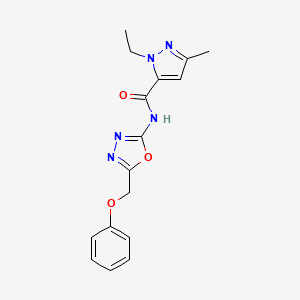
1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant and Anticonvulsant Activities
Research has identified pyrazole derivatives as having significant potential in the treatment of depression and convulsions. Compounds synthesized from substituted carboxylic acid hydrazides showed marked antidepressant activity, comparable and in some cases superior to the standard drug imipramine. Additionally, certain derivatives exhibited remarkable anticonvulsant activities, demonstrating efficacy close to phenobarbital sodium and more potent than phenytoin sodium in tests against clonic seizures induced by PTZ in mice (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Anticancer Properties
Several studies have synthesized and evaluated novel pyrazole derivatives for their anti-tumor properties. For instance, a study on novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives indicated that some compounds could suppress A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). Another research effort focused on pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, finding that some derivatives showed significant effects in mouse tumor model cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, synthesized and tested against Mycobacterium tuberculosis, showcased the potential of pyrazole derivatives as effective antimycobacterial agents. These compounds, through their structural isosterism, exhibited activities ranging from moderate to high potency compared to pyrazinamide, illustrating their relevance in the development of new therapeutic agents for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Antioxidant and Anti-inflammatory Properties
Research into heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives has highlighted their potential for toxicity assessment, tumor inhibition, and their antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations of these derivatives have shown promising results in various assays, including docking studies against targets like epidermal growth factor receptor (EGFR) and tubulin, suggesting a wide range of therapeutic applications (Faheem, 2018).
Propiedades
IUPAC Name |
2-ethyl-5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-21-13(9-11(2)20-21)15(22)17-16-19-18-14(24-16)10-23-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNSBXMHBWYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2835296.png)
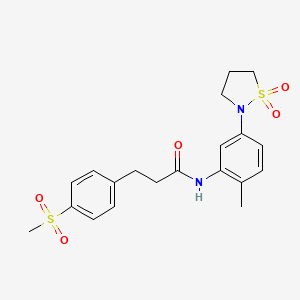
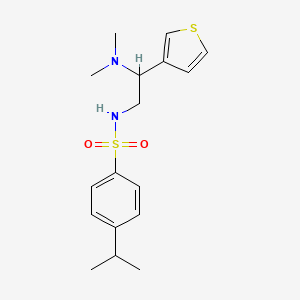


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2835303.png)
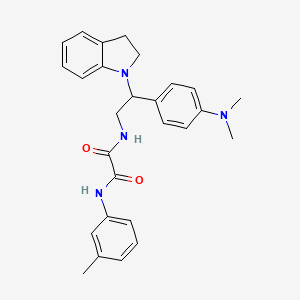
![N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2835307.png)
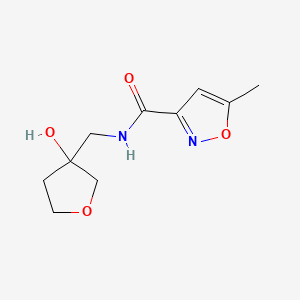

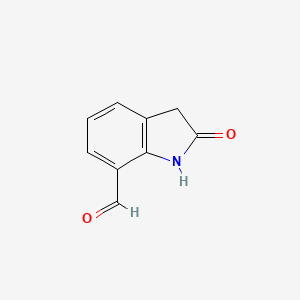


![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)